molecular formula C15H14FN3S2 B10969675 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10969675
M. Wt: 319.4 g/mol
InChI Key: UGKJSNXLNXMLRR-UHFFFAOYSA-N
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Description

2-FLUOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a chemical compound with the molecular formula C14H12FN3OS This compound is part of a class of organic molecules known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, often using thiophene derivatives and suitable electrophiles.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole-thienyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-FLUOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing

Properties

Molecular Formula

C15H14FN3S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C15H14FN3S2/c1-19-14(9-12-6-4-8-20-12)17-18-15(19)21-10-11-5-2-3-7-13(11)16/h2-8H,9-10H2,1H3

InChI Key

UGKJSNXLNXMLRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CC3=CC=CS3

Origin of Product

United States

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